![molecular formula C16H17NO4S B5338360 isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
isopropyl 4-[(phenylsulfonyl)amino]benzoate
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Overview
Description
Isopropyl 4-[(phenylsulfonyl)amino]benzoate is an organic compound with the molecular formula C16H17NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol and the amino group is substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(phenylsulfonyl)amino]benzoate typically involves the following steps:
Esterification: Benzoic acid is first esterified with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid to form isopropyl benzoate.
Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position of the benzene ring.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Sulfonylation: Finally, the amino group is sulfonylated with phenylsulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-[(phenylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isopropyl 4-[(phenylsulfonyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-[(phenylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which isopropyl 4-[(phenylsulfonyl)amino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The ester group allows for easy cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-[(4-chlorophenyl)sulfonyl]amino]benzoate
- Isopropyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
- Isopropyl 4-[(4-nitrophenyl)sulfonyl]amino]benzoate
Uniqueness
Isopropyl 4-[(phenylsulfonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 4-(benzenesulfonamido)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12(2)21-16(18)13-8-10-14(11-9-13)17-22(19,20)15-6-4-3-5-7-15/h3-12,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIHXUSKLJNLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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